molecular formula C20H20N4O3S B2720271 Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate CAS No. 1797727-52-6

Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate

Cat. No.: B2720271
CAS No.: 1797727-52-6
M. Wt: 396.47
InChI Key: XPTHZCOISPJGBY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is a complex organic compound that features a thiazole ring, a pyridine moiety, and an ethyl ester group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of the Butanoate Ester: The final step involves the esterification of the intermediate compound with ethyl 4-oxobutanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-4-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)butanoate is unique due to its combination of a thiazole ring, pyridine moiety, and ethyl ester group, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-19(26)10-9-18(25)22-15-7-5-14(6-8-15)17-13-28-20(24-17)23-16-4-3-11-21-12-16/h3-8,11-13H,2,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTHZCOISPJGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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